Cas no 2228708-18-5 (2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine)

2,5-Dimethoxy-4-(piperidin-3-yloxy)pyridine is a specialized pyridine derivative featuring a piperidin-3-yloxy substituent at the 4-position, along with methoxy groups at the 2- and 5-positions. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a scaffold for designing bioactive molecules. The presence of both ether and amine functionalities enhances its versatility for further derivatization, enabling the exploration of structure-activity relationships. Its rigid pyridine core combined with the flexible piperidine moiety offers a balanced profile for interactions with biological targets. The compound is typically utilized in early-stage drug discovery for its synthetic accessibility and modifiable pharmacophore.
2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine structure
2228708-18-5 structure
Product Name:2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine
CAS No:2228708-18-5
MF:C12H18N2O3
MW:238.282923221588
CID:5918896
PubChem ID:165689856
Update Time:2025-06-08

2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine
    • EN300-1730634
    • 2228708-18-5
    • Inchi: 1S/C12H18N2O3/c1-15-11-8-14-12(16-2)6-10(11)17-9-4-3-5-13-7-9/h6,8-9,13H,3-5,7H2,1-2H3
    • InChI Key: YUBGYZQFLSEVJP-UHFFFAOYSA-N
    • SMILES: O(C1=CC(=NC=C1OC)OC)C1CNCCC1

Computed Properties

  • Exact Mass: 238.13174244g/mol
  • Monoisotopic Mass: 238.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.6Ų

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Additional information on 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine

Introduction to 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine (CAS No: 2228708-18-5)

2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine, identified by the Chemical Abstracts Service Number (CAS No) 2228708-18-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a pyridine core substituted with methoxy and piperidinyl groups, making it a versatile scaffold for medicinal chemistry applications. Its unique structural attributes have garnered attention for its potential in developing novel therapeutic agents.

The molecular structure of 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine consists of a pyridine ring at its center, which is a well-known pharmacophore in many bioactive molecules. This ring is further functionalized with two methoxy groups at the 2- and 5-positions, enhancing its lipophilicity and electronic properties. Additionally, the presence of a piperidinyl group at the 4-position introduces a nitrogen-rich moiety that can interact with biological targets through hydrogen bonding and other non-covalent interactions.

Recent advancements in drug discovery have highlighted the importance of polyfunctionalized heterocycles like 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine. The combination of methoxy and piperidinyl substituents not only improves solubility and metabolic stability but also modulates binding affinity to target proteins. Such structural features are particularly valuable in the development of small-molecule inhibitors for therapeutic purposes.

In the context of contemporary pharmaceutical research, 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine has been explored as a precursor in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. The pyridine core is a common motif in drugs targeting bacterial enzymes and inflammatory pathways. By incorporating methoxy and piperidinyl groups, researchers aim to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives.

One of the most compelling aspects of 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine is its adaptability in medicinal chemistry libraries. Chemists have leveraged this scaffold to design molecules that exhibit enhanced binding affinity to specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and neural signaling pathways. The ability to modify both the pyridine ring and the attached piperidinyl group allows for extensive structural optimization.

The synthesis of 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine typically involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers can obtain high-quality material for further studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

From a computational chemistry perspective, 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine has been subjected to molecular modeling studies to predict its interactions with biological targets. These simulations have provided insights into how the compound's structural features influence binding affinity and selectivity. Such computational approaches are integral in modern drug discovery pipelines, enabling researchers to prioritize promising candidates for experimental validation.

The pharmacological potential of 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine has also been explored in preclinical models. Initial studies suggest that derivatives of this compound may exhibit beneficial effects in modulating neurotransmitter systems and inhibiting inflammatory responses. These findings underscore the importance of continued research into this class of molecules for developing novel therapeutics.

In conclusion, 2,5-dimethoxy-4-(piperidin-3-yloxy)pyridine (CAS No: 2228708-18-5) represents a promising scaffold in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and adaptability make it an invaluable asset for drug discovery efforts aimed at addressing unmet medical needs. As research progresses, further insights into its pharmacological properties will likely emerge, paving the way for innovative therapeutic strategies.

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